![molecular formula C22H18N4O3S B2597260 N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide CAS No. 577986-04-0](/img/structure/B2597260.png)
N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of ((4-oxo-4,5-dihydrothiazol-2-yl)amino)benzenesulfonamide involved the reaction of 2-chloro-N-(4-sulfamoylphenyl) acetamide with ammonium thiocyanate in absolute ethanol .Molecular Structure Analysis
The molecular structure of “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” consists of 22 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
While specific chemical reactions involving “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” are not available, similar compounds have been studied. For instance, a compound designated as B7, which has a similar structure, was found to inhibit the interaction between the PRRSV glycoprotein and the CD163-SRCR5 domain .科学的研究の応用
Alzheimer’s Disease Treatment
Research has focused on the development of hybrid compounds containing quinoxalinyl benzenesulfonamide moieties as potent inhibitors for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting Alzheimer’s disease treatment. These compounds show promise due to their dual inhibitory activity, selectivity toward BChE, and potential to block AChE-induced β-amyloid aggregation, suggesting a disease-modifying effect. Their molecular docking studies have also provided insight into the structural requirements for effective AChE and BChE inhibition, making them valuable leads for further optimization as multitarget anti-AD agents (Makhaeva et al., 2020).
Catalysis
Quinoxalinyl benzenesulfonamide derivatives have been explored for their catalytic properties, particularly in the context of transfer hydrogenation reactions. Certain ruthenium complexes containing these moieties have shown good activity in catalyzing the hydrogenation of acetophenone derivatives, highlighting their potential as efficient catalysts for organic synthesis processes (Dayan et al., 2013).
Anticancer Activity
Several studies have investigated quinoxalinyl benzenesulfonamide derivatives for their potential anticancer activities. Compounds with this structural motif have been synthesized and tested against various cancer cell lines, showing promising anticancer effects. The mechanisms underlying their anticancer activities include apoptosis induction and cell cycle arrest, making them interesting candidates for further research as anticancer agents (Żołnowska et al., 2018).
Antimicrobial Agents
The antimicrobial properties of quinoxalinyl benzenesulfonamide derivatives have also been a focus of scientific research. Some synthesized compounds have exhibited significant antibacterial and antifungal activities, warranting further studies to explore their potential as new antimicrobial agents. These findings suggest a promising avenue for the development of novel treatments against infectious diseases (Diaconu et al., 2020).
作用機序
Target of Action
Quinoxaline derivatives, which this compound is a part of, have been known to interact with various targets, receptors, or microorganisms .
Mode of Action
The specific mode of action of N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist activity, and anti-amoebiasis activity .
将来の方向性
Future research could focus on further understanding the mechanism of action of “N-{3-[(4-acetylphenyl)amino]quinoxalin-2-yl}benzenesulfonamide” and similar compounds, particularly their role in inhibiting carbonic anhydrase IX (CA IX) and their potential as antiproliferative agents . Additionally, more studies could be conducted to explore the chemical reactions involving this compound .
特性
IUPAC Name |
N-[3-(4-acetylanilino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N4O3S/c1-15(27)16-11-13-17(14-12-16)23-21-22(25-20-10-6-5-9-19(20)24-21)26-30(28,29)18-7-3-2-4-8-18/h2-14H,1H3,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQQWWCMNEBFDRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-((4-acetylphenyl)amino)quinoxalin-2-yl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Methoxy-benzyl)-2,4-dioxo-1,3,4,5,7,8-hexahydro-2H-pyrido[4,3-d]pyrimidine-6-carboxylic acid tert-Butyl ester](/img/structure/B2597178.png)
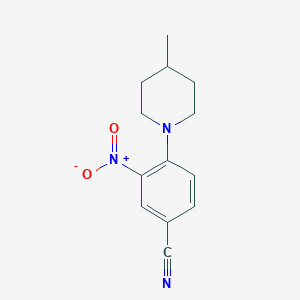

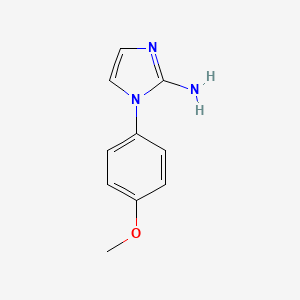
![2-(1-[(9H-Fluoren-9-ylmethoxy)carbonyl]pyrrolidin-3-YL)-2-hydroxyacetic acid](/img/structure/B2597184.png)
![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-phenylbutanamide](/img/structure/B2597185.png)

![methyl 2-methyl-4-oxo-3-(p-tolyl)-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2597189.png)

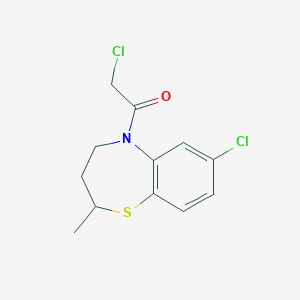
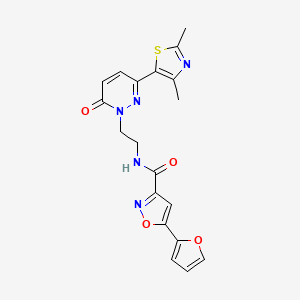
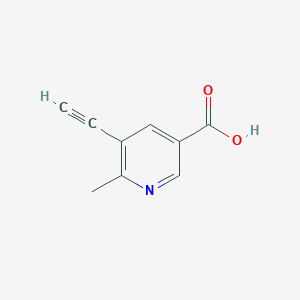
![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)
